molecular formula C9H15N3 B12969675 trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine

trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine

Cat. No.: B12969675
M. Wt: 165.24 g/mol
InChI Key: MXZOFUPBDGGIMZ-UHFFFAOYSA-N
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Description

trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine: is a compound that features a cyclobutanamine core substituted with a 1,5-dimethyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with a cyclobutanamine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Uniqueness

trans-3-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutanamine core and pyrazole substituent contribute to its versatility and potential for various applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H15N3/c1-6-3-9(11-12(6)2)7-4-8(10)5-7/h3,7-8H,4-5,10H2,1-2H3

InChI Key

MXZOFUPBDGGIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2CC(C2)N

Origin of Product

United States

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